Isotopic Purity and d0 Impurity Control for Accurate LLOQ Quantification
Commercial preparations of Intedanib-d8 (nintedanib-d8) should exhibit isotopic purity >99% to minimize d0 (unlabeled) impurity. If the internal standard contains significant d0 impurity, it will contribute to the analyte signal, leading to overestimation of nintedanib concentrations, particularly at the Lower Limit of Quantification (LLOQ) . Reputable vendors supply Intedanib-d8 with a Certificate of Analysis (COA) confirming isotopic purity specifications and detailed characterization data compliant with regulatory guidelines [1].
| Evidence Dimension | Isotopic Purity (d0 Impurity Content) |
|---|---|
| Target Compound Data | >99% isotopic purity (specification) |
| Comparator Or Baseline | Nintedanib-d3 (typical specification: >99% isotopic purity) |
| Quantified Difference | Comparable specification; differentiation based on vendor-provided COA and batch-specific purity values |
| Conditions | Vendor Certificate of Analysis (COA); LC-MS/MS quantification of d0 impurity |
Why This Matters
High isotopic purity is critical for minimizing bias in quantitative bioanalysis, ensuring that measured nintedanib concentrations reflect true analyte levels rather than internal standard contamination.
- [1] SynZeal. Nintedanib-D8 Technical Datasheet. CAS 1624587-87-6. Accessed 2026. View Source
